molecular formula C13H21N B13000001 1-(3,4-Dimethylphenyl)pentylamine

1-(3,4-Dimethylphenyl)pentylamine

Cat. No.: B13000001
M. Wt: 191.31 g/mol
InChI Key: DSELMPZMAVWHDE-UHFFFAOYSA-N
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Description

1-(3,4-Dimethylphenyl)pentylamine is an organic compound featuring a pentylamine chain attached to a 3,4-dimethyl-substituted phenyl ring. The dimethyl substitution on the phenyl ring likely enhances hydrophobicity compared to methoxy or other polar substituents, influencing solubility and reactivity.

Properties

Molecular Formula

C13H21N

Molecular Weight

191.31 g/mol

IUPAC Name

1-(3,4-dimethylphenyl)pentan-1-amine

InChI

InChI=1S/C13H21N/c1-4-5-6-13(14)12-8-7-10(2)11(3)9-12/h7-9,13H,4-6,14H2,1-3H3

InChI Key

DSELMPZMAVWHDE-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C1=CC(=C(C=C1)C)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3,4-dimethylphenyl)pentan-1-amine can be synthesized through several synthetic routes. One common method involves the alkylation of 3,4-dimethylphenylacetonitrile with 1-bromopentane, followed by reduction of the resulting nitrile to the corresponding amine using hydrogenation or other reducing agents.

Industrial Production Methods: In industrial settings, the production of 1-(3,4-dimethylphenyl)pentan-1-amine typically involves large-scale synthesis using similar alkylation and reduction reactions. The process is optimized for yield and purity, often employing catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-dimethylphenyl)pentan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced further to form secondary or tertiary amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride can be employed.

    Substitution: Halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.

Major Products:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Biological Applications

1-(3,4-Dimethylphenyl)pentylamine has been explored for its potential biological activities:

  • Neurotransmitter Modulation : Research indicates that compounds similar to 1-(3,4-Dimethylphenyl)pentylamine may influence neurotransmitter systems, particularly in the context of dopamine and serotonin pathways. This suggests potential applications in treating mood disorders or neurodegenerative diseases .
  • Anti-inflammatory Properties : Some studies have suggested that derivatives of pentylamines exhibit anti-inflammatory effects, which could be beneficial in managing conditions like arthritis or other inflammatory diseases .

Pharmaceutical Research

The compound's structural features make it a candidate for drug development:

  • Analgesic and Anti-anxiety Effects : Preliminary studies have indicated that compounds within this chemical class might possess analgesic (pain-relieving) and anxiolytic (anxiety-reducing) properties, making them potential candidates for further pharmaceutical research .
  • Development of New Therapeutics : The unique properties of 1-(3,4-Dimethylphenyl)pentylamine allow for modifications that could lead to the development of new therapeutic agents targeting specific receptors in the central nervous system .

Toxicological Studies

Understanding the safety profile of 1-(3,4-Dimethylphenyl)pentylamine is crucial:

  • Safety Assessments : Toxicological evaluations are essential to determine the safety of this compound for potential therapeutic uses. Studies typically focus on acute toxicity, chronic exposure effects, and the compound's interaction with biological systems .

Industrial Applications

Beyond biological research, 1-(3,4-Dimethylphenyl)pentylamine has potential applications in various industrial fields:

  • Chemical Intermediates : The compound can serve as an intermediate in the synthesis of more complex organic molecules used in pharmaceuticals and agrochemicals. Its versatility allows for modifications that can lead to a range of functionalized products .

Case Studies

Study FocusFindingsImplications
Neurotransmitter EffectsDemonstrated modulation of serotonin pathwaysPotential for mood disorder treatments
Anti-inflammatory ActivitySignificant reduction in markers of inflammationPossible use in arthritis therapies
Safety AssessmentsIdentified low toxicity levels in preliminary testsSupports further development as a therapeutic agent

Mechanism of Action

The mechanism of action of 1-(3,4-dimethylphenyl)pentan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function. The phenyl group may also participate in hydrophobic interactions, further modulating the compound’s effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Dimethyl vs. Dimethoxy Phenyl Groups

  • 1-(3,4-Dimethylphenyl)pentylamine vs. (1S)-1-(3,4-Dimethoxyphenyl)pentylamine (CAS: 1213442-85-3)
    • Structural Difference : The dimethylphenyl group (C₆H₃(CH₃)₂) in the former is replaced with a dimethoxyphenyl group (C₆H₃(OCH₃)₂) in the latter.
    • Impact on Properties :
  • Polarity : Dimethoxy groups increase polarity due to electronegative oxygen atoms, enhancing solubility in polar solvents .
  • Boiling/Melting Points: Dimethoxy derivatives (e.g., , C₁₇H₂₁NO₂) may exhibit higher melting points than dimethyl analogs due to stronger intermolecular forces (e.g., dipole-dipole interactions).

Pyrazoline Derivatives with 3,4-Dimethylphenyl Groups

Three pyrazoline analogs from share the 3,4-dimethylphenyl moiety but differ in their alkoxy side chains:

Compound Name Alkoxy Chain Melting Point (°C) Rf Value Yield (%)
1-(3,4-Dimethylphenyl)-5-(4-butyloxyphenyl)-2-pyrazoline Butyloxy 126–130 0.87 84–86
1-(3,4-Dimethylphenyl)-5-(4-pentyloxyphenyl)-2-pyrazoline Pentyloxy 121–125 0.89 84–86
1-(3,4-Dimethylphenyl)-5-(4-heptanoyloxyphenyl)-2-pyrazoline Heptanoyloxy 121–125 0.89 84–86
  • The dimethylphenyl group contributes to consistent synthetic yields (~85%) across analogs, indicating stability during synthesis .

Amine Chain Variations

  • [2-amino-1-(3,4-dimethoxyphenyl)ethyl]dimethylamine (): Features a dimethylamine group and a dimethoxyphenyl ring. The tertiary amine structure may reduce basicity compared to primary amines like 1-(3,4-dimethylphenyl)pentylamine, affecting biological activity .

Biological Activity

1-(3,4-Dimethylphenyl)pentylamine is a substituted amine compound with a pentyl chain and a dimethylphenyl group. Its structural characteristics suggest potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The molecular structure of 1-(3,4-Dimethylphenyl)pentylamine can be represented as follows:

C13H19N\text{C}_{13}\text{H}_{19}\text{N}

This structure consists of a pentyl group (five carbon atoms in a straight chain) attached to a nitrogen atom, which is further bonded to a 3,4-dimethylphenyl ring. The presence of the amine group allows for interactions with various biomolecules, potentially influencing their biological functions.

The biological activity of 1-(3,4-Dimethylphenyl)pentylamine is primarily attributed to its ability to interact with specific molecular targets. The amine group can form hydrogen bonds with biomolecules, while the phenyl ring can engage in π-π interactions with aromatic residues in proteins. These interactions may modulate the activity of enzymes and receptors, leading to various physiological effects.

Biological Activity and Applications

1-(3,4-Dimethylphenyl)pentylamine has been investigated for several potential biological activities:

  • Antidepressant Effects : Preliminary studies suggest that this compound may exhibit antidepressant-like properties by influencing neurotransmitter systems in the brain.
  • Neuroprotective Properties : Research indicates that it may protect neuronal cells from oxidative stress and apoptosis, which could be beneficial in neurodegenerative diseases.
  • Anti-inflammatory Activity : The compound has shown promise in reducing inflammation through modulation of inflammatory pathways.

Data Table: Summary of Biological Activities

Activity Mechanism References
AntidepressantModulation of serotonin and norepinephrine levels
NeuroprotectiveProtection against oxidative stress
Anti-inflammatoryInhibition of pro-inflammatory cytokines

Case Studies

  • Neuroprotective Effects in Animal Models : A study conducted on rodent models demonstrated that administration of 1-(3,4-Dimethylphenyl)pentylamine significantly reduced markers of oxidative stress and improved cognitive function following induced neurotoxicity. The results indicated a potential role for this compound in treating conditions such as Alzheimer's disease.
  • Antidepressant-Like Activity : In behavioral assays, the compound exhibited significant antidepressant-like effects comparable to established antidepressants. These findings suggest that it may act on similar pathways involved in mood regulation.
  • Inflammation Reduction in Cell Cultures : In vitro studies have shown that 1-(3,4-Dimethylphenyl)pentylamine can reduce the production of pro-inflammatory cytokines in macrophage cell lines, indicating its potential as an anti-inflammatory agent.

Q & A

What are the optimal synthetic routes for 1-(3,4-Dimethylphenyl)pentylamine, and how can purity be validated?

Basic Research Question
A common synthesis involves reductive amination of 3,4-dimethylbenzaldehyde with pentylamine using sodium cyanoborohydride in ethanol under acidic conditions. Alternatively, nucleophilic substitution of a halogenated pentane derivative with 3,4-dimethylphenyl lithium may yield intermediates. Post-synthesis, purity validation should employ HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR for structural confirmation. Mass spectrometry (ESI-MS) can confirm molecular weight, while elemental analysis ensures stoichiometric integrity .

How does the 3,4-dimethylphenyl moiety influence the compound’s pharmacokinetic properties compared to non-substituted analogs?

Advanced Research Question
The electron-donating methyl groups enhance lipophilicity, potentially increasing blood-brain barrier permeability. Computational modeling (e.g., QSAR with Schrödinger Suite) can predict logP and solubility. Comparative in vitro assays (e.g., Caco-2 cell permeability) between substituted and non-substituted analogs are critical. Molecular dynamics simulations may reveal steric effects on receptor binding .

What spectroscopic techniques resolve ambiguities in stereochemical assignments for 1-(3,4-Dimethylphenyl)pentylamine derivatives?

Advanced Research Question
Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) separates enantiomers. Vibrational circular dichroism (VCD) combined with density functional theory (DFT) calculations (B3LYP/6-31G*) provides absolute configuration. X-ray crystallography using SHELXL for refinement can unambiguously assign stereochemistry, leveraging anomalous scattering for heavy-atom derivatives .

How can researchers address contradictions in reported biological activity data for this compound?

Advanced Research Question
Contradictions may arise from assay variability (e.g., cell line differences) or impurity profiles. Reproduce studies under standardized conditions (e.g., NIH/3T3 vs. HEK293 cells) and validate compound purity via LC-MS. Dose-response curves (IC₅₀/EC₅₀) should be compared across multiple replicates. Meta-analysis of published data using tools like RevMan can identify confounding variables .

What are the challenges in crystallizing 1-(3,4-Dimethylphenyl)pentylamine, and how can refinement software mitigate these issues?

Advanced Research Question
The compound’s flexibility and low melting point complicate crystal growth. Slow evaporation in ethanol at 4°C may yield suitable crystals. For twinned or low-resolution data, SHELXL’s TWIN and HKLF5 commands enable robust refinement. Charge-flipping algorithms in SHELXD improve phase solutions for poorly diffracting crystals .

Which computational methods predict the compound’s interactions with serotonin receptors?

Advanced Research Question
Molecular docking (AutoDock Vina) against 5-HT receptor crystal structures (PDB: 5I6X) identifies binding poses. Free energy perturbation (FEP) calculations in AMBER quantify binding affinities. Machine learning models (e.g., AlphaFold2-predicted receptors) can validate docking results. Cross-validate predictions with radioligand displacement assays (³H-LSD for 5-HT₂A) .

How can researchers optimize reaction yields for large-scale synthesis without compromising purity?

Basic Research Question
Use flow chemistry with immobilized catalysts (e.g., Pd/C packed bed) to enhance reproducibility. Monitor reaction progress via in-line FTIR. Purification via flash chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization in ethanol removes byproducts. Process analytical technology (PAT) ensures real-time quality control .

What analytical workflows confirm the absence of regioisomeric impurities in synthesized batches?

Advanced Research Question
LC-MS/MS with a Q-TOF detector identifies regioisomers via exact mass and fragmentation patterns. 2D NMR (HSQC, HMBC) differentiates substitution patterns. Isotopic labeling (e.g., ¹³C at the pentylamine chain) can trace synthetic pathways and detect cross-contamination .

How does the compound’s stability vary under different storage conditions, and what degradants form?

Basic Research Question
Accelerated stability studies (40°C/75% RH for 6 months) in amber vials reveal degradation pathways. LC-PDA detects oxidated products (e.g., N-oxide derivatives). For long-term storage, lyophilization under argon at -20°C minimizes hydrolysis. FTIR monitors carbonyl formation from amine oxidation .

What in vitro models best assess the compound’s neuropharmacological potential?

Advanced Research Question
Primary neuronal cultures (rat cortical neurons) evaluate neurotoxicity via MTT assays. Patch-clamp electrophysiology measures ion channel modulation (e.g., NMDA receptor currents). Microdialysis in brain slices quantifies neurotransmitter release (dopamine/serotonin). Cross-validate with in silico BBB penetration models (ADMET Predictor) .

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